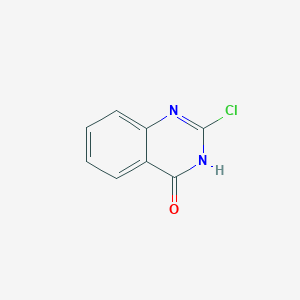

2-Chloroquinazolin-4(3H)-one

Übersicht

Beschreibung

2-Chloroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinazolin-4(3H)-one typically involves the reaction of anthranilic acid with formamide, followed by chlorination. One common method includes the cyclization of 2-aminobenzamide with phosgene or its derivatives to form the quinazolinone core, which is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom in 2-chloroquinazolin-4(3H)-one can be replaced through nucleophilic substitution reactions. Common nucleophiles include:

-

Amines : Reacting with primary or secondary amines can yield various substituted derivatives.

-

Alcohols : Alcohols can also participate in substitution reactions under acidic or basic conditions.

Reaction Mechanism

The general mechanism involves the nucleophile attacking the electrophilic carbon bearing the chlorine atom, leading to the formation of a new bond and the elimination of chloride ion.

Rearrangement Reactions

Recent studies have shown that this compound can undergo rearrangement reactions. For example:

-

Guanidine Formation : The compound can rearrange in the presence of primary or secondary amines to form guanidines. This transformation can yield twisted-cyclic or ring-fused guanidines depending on the nature of the amine used .

Oxidation and Reduction Reactions

Oxidation reactions involving this compound can lead to the formation of various derivatives:

-

Oxidation with Hydrogen Peroxide : Using hydrogen peroxide as an oxidant, quinazolinone derivatives can be synthesized from substituted 2-amino benzamides .

Example Reaction

Coupling Reactions

The compound can also participate in coupling reactions, particularly in palladium-catalyzed processes, where it reacts with aryl halides or boronic acids to form more complex molecules.

General Synthetic Procedures

Several synthetic methods have been developed for preparing this compound and its derivatives:

-

Cyclization from Amino Acids : A common synthetic route involves cyclization reactions starting from o-amino benzoic acids and formamide under acidic conditions, leading to high yields of quinazolinones .

Biological Significance

The biological activities of this compound derivatives have been extensively studied:

-

Antiviral Activity : Certain derivatives have shown promising inhibitory effects against viruses like SARS-CoV-2 and MERS-CoV, highlighting their potential as therapeutic agents .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that some derivatives exhibit selective toxicity towards cancer cells while maintaining low cytotoxicity towards normal cells, making them candidates for further drug development .

Wissenschaftliche Forschungsanwendungen

2-Chloroquinazolin-4(3H)-one has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its antitumor and anticonvulsant properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Chloroquinazolin-4(3H)-one varies depending on its application. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their DNA synthesis and cell wall formation . In antitumor applications, it induces apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Thioxoquinazolin-4-ones: These compounds have a sulfur atom at the 2-position instead of chlorine and exhibit similar biological activities.

2-Aminoquinazolin-4-ones: These compounds have an amino group at the 2-position and are known for their antimalarial and anticancer properties.

Uniqueness

2-Chloroquinazolin-4(3H)-one is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various applications in chemistry, biology, and medicine .

Biologische Aktivität

2-Chloroquinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and potential immunomodulatory properties, supported by various studies and findings.

Chemical Structure

The chemical formula of this compound is . Its structure features a quinazoline core, which is crucial for its biological activity. The chlorine atom at the second position and the carbonyl group at the fourth position play significant roles in its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a structure-activity relationship (SAR) study identified several compounds with potent activity against Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined, indicating effective antibacterial action at low concentrations.

| Compound | R1 (R-benzyl) | R2 (R-benzyl) | MIC (S. aureus, μg/mL) | AUC (μg·min/mL) | CL (mL min⁻¹ kg⁻¹) |

|---|---|---|---|---|---|

| 1 | 4-CN | 3-OH | 1.5 | 186 | 6.9 |

| 2 | 4-F | 3-CO₂H | 2.0 | 1180 | 10.7 |

This table summarizes the pharmacokinetic parameters and antibacterial efficacy of selected derivatives, highlighting the influence of different substituents on activity and clearance rates .

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines, including HepG2 (liver cancer), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). The MTT assay was employed to assess cytotoxicity.

Key Findings:

- Compound 9 showed an IC₅₀ value of approximately 12.4 µM against HCT-116 cells, significantly lower than gefitinib's IC₅₀ of 160 µM , indicating a higher potency.

- Morphological changes consistent with apoptosis were observed in HepG2 cells treated with compound 9 , suggesting that it induces cell death through apoptotic pathways .

| Cell Line | Compound | IC₅₀ (µM) |

|---|---|---|

| HepG2 | 9 | 12.4 |

| MDA-MB-468 | - | - |

| HCT-116 | 9 | 20.0 |

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and may interfere with DNA replication processes.

- Anticancer Mechanism : The compound may activate apoptotic pathways through caspase activation and induce cell cycle arrest in cancer cells.

Immunomodulatory Effects

Emerging research suggests that some derivatives of quinazolinones may exhibit immunomodulatory activities. These compounds can potentially modulate immune responses, making them candidates for further investigation in autoimmune diseases or as adjuvants in cancer therapy .

Eigenschaften

IUPAC Name |

2-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGRGEDXKHIFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399174 | |

| Record name | 2-Chloroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-69-2 | |

| Record name | 2-Chloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-chloroquinazolin-4(3H)-one in organic synthesis?

A1: this compound serves as a versatile building block for synthesizing diverse guanidine derivatives. [] Depending on the reaction conditions and the amine reagent used, it can be selectively transformed into either twisted-cyclic guanidines or ring-fused N-acylguanidines. [] This tunability makes it valuable for accessing structurally diverse compounds with potential applications in medicinal chemistry and material science.

Q2: What is the structural significance of the chlorine atom in this compound?

A2: The chlorine atom at the 2-position of this compound plays a crucial role in its reactivity. [] It acts as a leaving group, facilitating the attack of nucleophiles, such as amines, leading to the ring-opening and subsequent rearrangements that generate the diverse guanidine products. [] This reactivity makes it a key intermediate in various chemical transformations.

Q3: What are the structural features of this compound?

A3: this compound (C8H5ClN2O) possesses a planar quinazoline ring system. [] The crystal structure reveals the presence of classical N—H⋯O and weak non-classical C—H⋯N hydrogen bonds between molecules. [] This planarity and the observed hydrogen bonding patterns can influence its packing arrangement and interactions with other molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.